molecular formula C11H12ClNO4S B3035983 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid CAS No. 338793-69-4

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

Cat. No.: B3035983
CAS No.: 338793-69-4
M. Wt: 289.74 g/mol
InChI Key: OGFNCKVXNSLXFP-UHFFFAOYSA-N
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Description

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a synthetic organic compound characterized by a benzylamine core substituted with a chlorine atom at the ortho position of the aromatic ring. Its structure includes a sulfinyl (S=O) group linked to an acetic acid moiety, which confers unique physicochemical properties.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(17)7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFNCKVXNSLXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CS(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155784
Record name 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-69-4
Record name 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation to introduce the sulfinyl group, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as zinc bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the amine derivative without the sulfinyl group.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities, differing in substituents, sulfur oxidation states, or aromatic ring modifications:

2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS 338421-43-5)
  • Structure : Features a 2,4-dichlorobenzyl group and a sulfanyl (S) group.
  • Molecular Formula: C₁₁H₁₁Cl₂NO₃S
  • Molar Mass : 308.18 g/mol
  • The sulfanyl group reduces polarity, leading to lower solubility in polar solvents than sulfinyl or sulfonyl derivatives.
2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid (CAS 338953-77-8)
  • Structure : Substitutes 2-chlorobenzyl with 3-(trifluoromethyl)benzyl and retains the sulfinyl group.
  • Molecular Formula: C₁₂H₁₂F₃NO₄S
  • Molar Mass : 323.29 g/mol
  • Key Differences :
    • The trifluoromethyl group introduces strong lipophilicity and electron-withdrawing effects, which may improve membrane permeability in biological systems .
    • Higher molar mass (323.29 vs. ~308–340 g/mol for other analogs) could influence crystallization behavior.
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid (CAS 338793-71-8)
  • Structure : Contains a sulfonyl (SO₂) group and 3,4-dichlorobenzyl substitution.
  • Molecular Formula: C₁₁H₁₁Cl₂NO₅S
  • Molar Mass : 340.2 g/mol
  • Key Differences :
    • The sulfonyl group maximizes polarity and hydrogen-bonding capacity, likely increasing aqueous solubility but reducing lipid solubility compared to sulfinyl analogs .
    • 3,4-Dichloro substitution may introduce steric hindrance, affecting binding interactions in enzymatic assays.

Physicochemical Properties Comparison

Property Target Compound (Sulfinyl) 2,4-Dichloro Sulfanyl 3-(CF₃) Sulfinyl 3,4-Dichloro Sulfonyl
Sulfur Oxidation Sulfinyl (S=O) Sulfanyl (S) Sulfinyl (S=O) Sulfonyl (SO₂)
Molecular Weight ~323 (estimated) 308.18 323.29 340.2
Predicted pKa ~3.5–4.0 3.65 Not reported Not reported
Substituent Effects Moderate polarity High lipophilicity High lipophilicity High polarity

Functional Implications

  • Solubility : Sulfonyl derivatives (e.g., CAS 338793-71-8) are expected to exhibit the highest aqueous solubility due to their polar SO₂ group, whereas sulfanyl analogs (e.g., CAS 338421-43-5) are more lipid-soluble .
  • Acidity : The electron-withdrawing chlorine and sulfinyl/sulfonyl groups lower the pKa of the acetic acid moiety, enhancing deprotonation at physiological pH .

Biological Activity

2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfinyl group connected to an acetic acid moiety, which is significant for its biological interactions. The presence of the chlorobenzyl group may influence its pharmacokinetics and biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies on related chlorobenzyl derivatives have shown cytotoxic effects on various cancer cell lines. A recent study demonstrated that this compound inhibited cell proliferation in non-small-cell lung carcinoma (NSCLC) models, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Related compounds have shown effectiveness against bacterial strains, indicating that this compound could similarly exhibit antibacterial properties. A study highlighted the role of sulfinyl groups in enhancing the antimicrobial efficacy of related compounds .

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The sulfinyl group may contribute to oxidative stress in microbial cells, leading to cell death.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to NSCLC cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to G1 phase cell cycle arrest and increased apoptosis markers .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antibacterial effects of various chlorobenzyl derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Tables

Activity Cell Line/Organism IC50/MIC (µM) Mechanism
AnticancerNSCLC15DNA synthesis inhibition
AntimicrobialS. aureus10ROS generation
AntimicrobialE. coli12Cell membrane disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
Reactant of Route 2
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2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

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